molecular formula C11H24O2 B15182974 1-[1-(Isobutoxy)ethoxy]-3-methylbutane CAS No. 75048-15-6

1-[1-(Isobutoxy)ethoxy]-3-methylbutane

Cat. No.: B15182974
CAS No.: 75048-15-6
M. Wt: 188.31 g/mol
InChI Key: PFGKDSOUFDQBLI-UHFFFAOYSA-N
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Description

Research Significance within Acetal (B89532) and Ether Chemistry

The significance of acetals and ethers in organic chemistry is well-established. Acetals are renowned for their role as protecting groups for carbonyl functionalities in aldehydes and ketones during multi-step organic syntheses. tutorchase.com Their stability in neutral to strongly basic environments makes them ideal for this purpose, as they can be readily hydrolyzed back to the original carbonyl compound under acidic conditions. tutorchase.com

The research into mixed acetals, such as 1-[1-(isobutoxy)ethoxy]-3-methylbutane, is driven by the desire to fine-tune the properties of these molecules. The combination of different alkoxy groups allows for the modification of properties like volatility, solubility, and stability. In the context of flavor and fragrance chemistry, acetals are valued for their ability to act as stable precursors that can release volatile aldehydes under specific conditions, such as in acidic environments found in many food products. perfumerflavorist.com The branched-chain structure of the isobutoxy and methylbutane groups in the target molecule is particularly relevant, as branching in alkyl chains is known to influence the sensory characteristics of a compound. nih.gov

Historical Perspectives on Related Branched Alkoxy-Substituted Butanes in Chemical Research

The study of acetal formation dates back to the 19th century, with significant advancements in the understanding of the reaction mechanism and the development of various synthetic methods occurring throughout the 20th century. wikipedia.org The acid-catalyzed reaction of aldehydes and ketones with alcohols to form acetals is a fundamental transformation in organic chemistry. libretexts.org

Historically, research into branched alkoxy-substituted butanes and related structures has been closely tied to their potential industrial applications. The use of branched-chain alcohols, which became more readily available with the development of industrial-scale chemical synthesis, allowed for the preparation of a wide array of acetals and ethers with diverse properties.

In the mid-20th century, a growing interest in synthetic flavors and fragrances spurred research into compounds that could mimic or enhance natural aromas. Branched-chain aldehydes and their corresponding acetals were found to be important contributors to the characteristic scents of many fruits and fermented foods. nih.gov This led to systematic studies on the synthesis and sensory evaluation of various branched-chain acetals. While specific historical research on this compound is not prominently documented, the broader investigation into structurally similar compounds for use in perfumery and food science provides a clear historical context for its academic and industrial relevance. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75048-15-6

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

3-methyl-1-[1-(2-methylpropoxy)ethoxy]butane

InChI

InChI=1S/C11H24O2/c1-9(2)6-7-12-11(5)13-8-10(3)4/h9-11H,6-8H2,1-5H3

InChI Key

PFGKDSOUFDQBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C)OCC(C)C

Origin of Product

United States

Nomenclature and Advanced Structural Elucidation

Systematic IUPAC Nomenclature and Synonyms in Chemical Literature

The systematic name for 1-[1-(isobutoxy)ethoxy]-3-methylbutane, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-ethoxy-1-(3-methylbutoxy)-3-methylbutane . However, the name provided in the subject, this compound, is also frequently used and recognized in chemical databases.

This compound is also known by several synonyms in chemical literature and databases. These alternative names are crucial for comprehensive literature searches and for understanding historical context.

Nomenclature Type Name
Systematic IUPAC Name 1-ethoxy-1-(3-methylbutoxy)-3-methylbutane
Common Name This compound
Synonym Acetaldehyde 3-methylbutyl 2-methylpropyl acetal (B89532) echemi.com
Synonym 1-Isobutoxy-1-(3-methylbutoxy)ethane guidechem.com
Synonym 3-Methyl-1-[1-(2-methylpropoxy)ethoxy]butane guidechem.com
CAS Registry Number 75048-15-6 guidechem.com

This table is interactive. Click on the headers to sort.

Stereochemical Considerations and Potential Chirality of this compound and Analogs

The molecular structure of this compound possesses a stereocenter, which imparts the property of chirality to the molecule.

The central carbon atom of the acetal group, which is bonded to four different substituents (a hydrogen atom, a methyl group, an isobutoxy group, and a 3-methylbutoxy group), is a chiral center. The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-1-[1-(isobutoxy)ethoxy]-3-methylbutane and (S)-1-[1-(isobutoxy)ethoxy]-3-methylbutane.

The chirality of analogous acetals is determined by the nature of the groups attached to the acetal carbon. For an acetal derived from an aldehyde (R-CHO), the resulting acetal (R-CH(OR')(OR'')) will be chiral if the two alkoxy groups (-OR' and -OR'') are different.

For example, in the analog 1,1-diethoxy-3-methylbutane (B1581008) , the acetal carbon is bonded to two identical ethoxy groups, making it achiral. Conversely, an analog such as 1-(1-(isobutoxy)ethoxy)propane would also be chiral due to the presence of four different groups on the central carbon (a hydrogen, an ethyl group, an isobutoxy group, and an ethoxy group).

Conformational Analysis and Isomerism

The structural complexity of this compound gives rise to various forms of isomerism, including conformational and structural isomers.

Conformational Analysis:

The molecule's flexibility is due to the free rotation around its numerous single bonds. This rotation leads to various spatial arrangements of the atoms, known as conformations. The most stable conformations are those that minimize steric and torsional strain.

Rotation around the C-O bonds: Rotation around the C-O bonds of the ether linkages will favor staggered conformations, where the bulky alkyl groups are positioned to minimize steric hindrance.

Isomerism:

Beyond conformational isomers, this compound can exist as different types of isomers:

Structural Isomers: These are molecules that have the same molecular formula (C₁₁H₂₄O₂) but different connectivity of atoms. Examples of structural isomers include other ethers or alcohols with the same molecular formula. For instance, an isomer could be a dialkyl ether with a different branching pattern or a long-chain diol.

Stereoisomers: As discussed in section 2.2, due to the presence of a chiral center, this compound exists as a pair of enantiomers.

Geometric Isomerism: This type of isomerism, also known as cis-trans isomerism, is not possible for this compound as it is a saturated acyclic molecule lacking the prerequisite of restricted rotation, such as that found in double bonds or ring structures. acs.orgbyjus.com

Isomer Type Description Applicability to this compound
Structural Isomers Same molecular formula, different atomic connectivity.Yes, numerous other ethers and alcohols with the formula C₁₁H₂₄O₂ exist.
Stereoisomers (Enantiomers) Non-superimposable mirror images.Yes, due to the presence of a single chiral center.
Conformational Isomers Different spatial arrangements due to rotation around single bonds.Yes, due to the flexibility of the acyclic structure.
Geometric (Cis-Trans) Isomers Different spatial arrangements due to restricted rotation.No, as it is a saturated, acyclic molecule.

This table provides a summary of the types of isomerism relevant to the target compound.

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane

The direct formation of this compound can be approached through several synthetic strategies, primarily revolving around the reaction of isovaleraldehyde (B47997) with isobutanol and ethanol (B145695) in the presence of an acid catalyst.

The reaction proceeds in a stepwise manner. Initially, the aldehyde reacts with one equivalent of an alcohol to form a hemiacetal. Subsequent reaction with a second alcohol molecule, which can be either ethanol or isobutanol, leads to the formation of the acetal (B89532). The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which enhances its electrophilicity. youtube.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer, a molecule of water is eliminated, and a second alcohol molecule attacks the resulting carbocation, leading to the final acetal product after deprotonation. youtube.com

When a mixture of two different alcohols is used, a statistical distribution of products can be expected, including the two symmetrical acetals (diethoxy and diisobutoxy acetals) and the desired mixed acetal. The ratio of these products can be influenced by the relative concentrations of the alcohols and their reactivities.

Table 1: Reactants and Products in the Direct Synthesis of this compound

Reactant NameReactant StructureProduct NameProduct Structure
Isovaleraldehyde(CH₃)₂CHCH₂CHOThis compound(CH₃)₂CHCH₂CH(OCH₂CH(CH₃)₂)(OCH₂CH₃)
EthanolCH₃CH₂OH
Isobutanol(CH₃)₂CHCH₂OH

An alternative approach is transacetalization , where a pre-formed acetal is reacted with a different alcohol in the presence of an acid catalyst. For instance, the diethyl acetal of isovaleraldehyde could be treated with isobutanol, or the diisobutyl acetal could be reacted with ethanol. This equilibrium-driven process would lead to a mixture of acetals, including the target mixed acetal.

While acid-catalyzed reactions are the most common, alternative pathways for acetal synthesis are continually being explored to overcome challenges such as catalyst corrosion and sensitivity of substrates to acidic conditions. nih.gov The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers advantages in terms of catalyst recovery and reuse. google.com For the synthesis of this compound, a flow reactor packed with a solid acid catalyst could potentially be employed, where a mixture of isovaleraldehyde, ethanol, and isobutanol is passed through the catalyst bed.

Other modern synthetic methods that could be adapted for the synthesis of this mixed acetal include the use of Lewis acids like bismuth triflate or zirconium tetrachloride, which can catalyze acetalization under mild conditions. organic-chemistry.orgacs.org These catalysts are often more tolerant of other functional groups and can offer higher selectivity.

Synthesis of Structurally Related Isobutoxy/Ethoxy Acetals and Ethers

The synthesis of structurally related acetals and ethers provides insight into the reactivity of the precursors of this compound. For example, the symmetrical acetal, 1,1-diethoxy-3-methylbutane (B1581008) (isovaleraldehyde diethyl acetal), is a known compound. Its synthesis follows the general acid-catalyzed acetalization of isovaleraldehyde with an excess of ethanol.

Similarly, other mixed acetals such as 1-isobutoxy-1-isopentyloxy-3-methylbutane have been documented, indicating the feasibility of forming mixed acetals from isovaleraldehyde with different alcohol combinations. nih.gov The synthesis of related ethers, like 1-ethoxy-3-methylbutane (B14745483) (ethyl isopentyl ether), typically involves Williamson ether synthesis, where sodium isopentoxide would be reacted with ethyl halide. pharmaffiliates.com

Table 2: Examples of Structurally Related Isobutoxy/Ethoxy Acetals and Ethers

Compound NameCAS NumberMolecular Formula
1-Ethoxy-1-(isobutoxy)-3-methylbutane85136-40-9C₁₁H₂₄O₂
1-Isobutoxy-1-isopentyloxy-3-methylbutane1401307-17-2C₁₄H₃₀O₂
1-Ethoxy-3-methylbutane628-04-6C₇H₁₆O

Mechanistic Pathways of Acetal Formation and Interconversion

The formation of acetals is a reversible reaction catalyzed by acid. khanacademy.org The mechanism for the formation of a mixed acetal like this compound from isovaleraldehyde, ethanol, and isobutanol proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the aldehyde group of isovaleraldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: An alcohol molecule (either ethanol or isobutanol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: A molecule of water is eliminated, forming a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second alcohol molecule (which could be the same or different from the first) attacks the carbocation.

Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the neutral acetal and regenerate the acid catalyst.

The interconversion of acetals (transacetalization) follows a similar mechanistic pathway. An existing acetal is protonated, leading to the elimination of one of the alcohol moieties to form an oxocarbenium ion. This intermediate can then be attacked by a different alcohol present in the reaction mixture, leading to the formation of a new acetal.

Catalyst Design and Optimization for Acetal Synthesis

The choice of catalyst is crucial for an efficient acetal synthesis process. Traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture. nih.gov This has led to the development of a wide range of heterogeneous catalysts.

For the synthesis of this compound, an ideal catalyst would exhibit high activity, selectivity towards the mixed acetal, and stability under the reaction conditions.

Table 3: Comparison of Catalyst Types for Acetal Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidsH₂SO₄, HCl, p-TsOHHigh activity, low costCorrosive, difficult to separate
Lewis AcidsBi(OTf)₃, ZrCl₄Mild reaction conditions, high chemoselectivityHigher cost, sensitivity to moisture
Heterogeneous CatalystsZeolites, Ion-exchange resins, Silica-supported acidsEasy separation and reusability, less corrosivePotentially lower activity, may require higher temperatures

Optimization of the catalyst involves tuning its acidic properties (both Brønsted and Lewis acidity), pore structure, and surface area. For instance, in the case of zeolite catalysts, the framework structure and the Si/Al ratio can be modified to control the acid site density and strength, thereby influencing the reaction rate and selectivity. google.com The development of solid acid catalysts with a balance of hydrophobicity and hydrophilicity can also be beneficial in managing the water produced during the reaction. The use of a reactive distillation process, where the reaction and separation of products occur simultaneously in a distillation column containing a catalytic packing, is an advanced approach to drive the equilibrium towards the acetal product. google.com

Chemical Reactivity, Stability, and Transformation Pathways

Hydrolytic Stability and Acid-Catalyzed Cleavage Mechanisms

The stability of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane is significantly influenced by pH. While stable in basic and neutral media, it undergoes hydrolysis under acidic conditions. This acid-catalyzed cleavage is a fundamental reaction of acetals, regenerating the parent aldehyde and alcohols. libretexts.org

The mechanism of this hydrolysis involves the protonation of one of the oxygen atoms of the acetal (B89532), which converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is facilitated by the formation of a resonance-stabilized carbocation, also known as an oxocarbenium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, which is itself unstable under acidic conditions and further hydrolyzes to the corresponding aldehyde and another molecule of alcohol.

CH3CH(OCH2CH(CH3)2)(OCH2CH2CH(CH3)2) + H2O H+⇌ CH3CHO + (CH3)2CHCH2OH + (CH3)2CHCH2CH2OH

this compound + Water Acetaldehyde + Isobutanol + Isoamyl alcohol

The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the acetal. wikipedia.orgmasterorganicchemistry.com For this compound, which is derived from a primary aldehyde (acetaldehyde) and primary alcohols (isobutanol and isoamyl alcohol), the cleavage at the primary ether linkages would likely follow an SN2 pathway. However, the central carbon of the acetal is secondary, which could allow for an SN1-like pathway involving the formation of the resonance-stabilized oxocarbenium ion.

Table 1: Factors Influencing the Rate of Acid-Catalyzed Hydrolysis of Acetals

FactorEffect on Hydrolysis RateRationale
Acid Strength Increases with stronger acidHigher concentration of protons facilitates the initial protonation step.
Temperature Increases with higher temperatureProvides the necessary activation energy for the reaction to proceed.
Steric Hindrance Can decrease the rateSteric bulk around the acetal carbon can hinder the approach of the nucleophile (water).
Electronic Effects Electron-donating groups near the acetal carbon can stabilize the carbocation intermediate, potentially increasing the rate in an SN1-like mechanism.Stabilization of the intermediate lowers the activation energy of the rate-determining step.

Oxidative and Reductive Transformation Studies

Oxidative Transformations:

Acetals are generally resistant to oxidation under many conditions, which is a property that contributes to their use as protecting groups. guidechem.com However, under forcing conditions or with specific reagents, the ether linkages can be cleaved. For instance, strong oxidizing agents might eventually degrade the molecule. The presence of C-H bonds adjacent to the ether oxygens makes them susceptible to radical abstraction, which can initiate oxidative cleavage.

Reductive Transformations:

Acetals are stable to many reducing agents, including those commonly used to reduce carbonyl groups, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). guidechem.com This stability allows for the selective reduction of other functional groups in a molecule while the aldehyde functionality is protected as an acetal.

However, acetals can be reduced under specific conditions. For example, treatment with a combination of a Lewis acid and a hydride source can lead to the reductive cleavage of one of the C-O bonds, converting the acetal into an ether.

Reactivity with Diverse Classes of Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is largely centered around the stability of the acetal group.

Reactivity with Nucleophiles:

Under neutral or basic conditions, acetals are generally unreactive towards nucleophiles. doubtnut.com The alkoxy groups (isobutoxy and ethoxy) are poor leaving groups, and the carbon of the acetal is not sufficiently electrophilic to be attacked by most nucleophiles. This inertness is a key aspect of their utility as protecting groups for aldehydes and ketones. guidechem.com For a reaction to occur, one of the oxygen atoms must be protonated or activated by a Lewis acid to create a good leaving group, as seen in acid-catalyzed hydrolysis.

Reactivity with Electrophiles:

The oxygen atoms in the acetal have lone pairs of electrons and can act as Lewis bases, reacting with strong electrophiles. The most significant reaction with an electrophile is the protonation by acids, which initiates the cleavage of the acetal. Other Lewis acids can also coordinate to the oxygen atoms, activating the acetal for cleavage or other transformations.

Table 2: General Reactivity Profile of this compound

Reagent ClassReactivityTypical ProductsConditions
Strong Acids (e.g., H₂SO₄, HCl) HighAcetaldehyde, Isobutanol, Isoamyl alcoholAqueous, often with heating
Strong Bases (e.g., NaOH) Low (Stable)No reactionTypical reaction conditions
Oxidizing Agents (e.g., KMnO₄, CrO₃) Low (Generally Stable)Degradation products under harsh conditionsForcing conditions
Reducing Agents (e.g., NaBH₄, LiAlH₄) Low (Stable)No reactionTypical reaction conditions
Nucleophiles (e.g., Grignard reagents, organolithiums) Low (Stable)No reactionAnhydrous conditions
Lewis Acids (e.g., BF₃, TiCl₄) HighCleavage or rearrangement productsAnhydrous conditions

Thermal Degradation Processes and Stability Profiles

Information on the specific thermal degradation of this compound is limited. However, the thermal stability of ethers and acetals is generally high. Significant decomposition typically requires high temperatures.

The likely thermal degradation pathways would involve the cleavage of the C-O and C-C bonds. Pyrolysis of ethers can proceed through radical mechanisms, leading to the formation of a variety of smaller, more volatile compounds. For this compound, potential decomposition products at high temperatures could include acetaldehyde, isobutanol, isoamyl alcohol, and various alkenes and alkanes resulting from the fragmentation of the alkyl chains.

The stability of the compound at elevated temperatures would be a critical parameter for applications where it might be exposed to heat. A thermogravimetric analysis (TGA) would be required to determine its specific decomposition temperature and profile.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-[1-(Isobutoxy)ethoxy]-3-methylbutane, both ¹H and ¹³C NMR would provide definitive information about its carbon skeleton and the environment of each proton, confirming the connectivity of the isobutoxy, ethoxy, and 3-methylbutane moieties through the central acetal (B89532) linkage.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically similar alkyl groups. The signals would be distinguished by their chemical shift (δ), multiplicity (splitting pattern), and integration value. The acetal proton (-O-CH(CH₃)-O-) would be the most downfield signal, aside from any impurities, due to the deshielding effect of the two adjacent oxygen atoms. The methylene (B1212753) and methine protons of the isobutoxy and ethoxy groups would appear at distinct chemical shifts, while the methyl protons would be found in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Due to molecular symmetry, some carbons may be chemically equivalent. The carbon of the acetal group (-O-C H(CH₃)-O-) would be the most downfield signal. The carbons bonded to oxygen in the ether linkages would also be significantly downfield compared to the purely aliphatic carbons.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹H NMR Multiplicity Predicted ¹³C NMR Chemical Shift (ppm)
-O-CH(CH₃)-O-4.5 - 4.8Quartet (q)98 - 102
-O-CH(CH₃)-O-1.2 - 1.4Doublet (d)20 - 24
-O-CH₂-CH(CH₃)₂3.3 - 3.6Multiplet (m)70 - 75
-O-CH₂-CH(CH₃)₂1.8 - 2.1Multiplet (m)28 - 32
-O-CH₂-CH(CH₃)₂0.8 - 1.0Doublet (d)18 - 22
-O-CH₂-CH₃3.4 - 3.7Quartet (q)60 - 65
-O-CH₂-CH₃1.1 - 1.3Triplet (t)14 - 18
-O-CH₂-CH₂-CH(CH₃)₂3.5 - 3.8Multiplet (m)65 - 70
-O-CH₂-CH₂-CH(CH₃)₂1.4 - 1.7Multiplet (m)38 - 42
-O-CH₂-CH₂-CH(CH₃)₂1.6 - 1.9Multiplet (m)24 - 28
-O-CH₂-CH₂-CH(CH₃)₂0.8 - 1.0Doublet (d)21 - 25

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₄O₂ and a molecular weight of approximately 188.31 g/mol , high-resolution mass spectrometry (HRMS) would confirm its elemental composition. nih.gov

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The primary cleavage would be expected at the C-O bonds of the acetal and ether linkages, leading to the formation of stable carbocations. The fragmentation pathways would be key to confirming the identity and structure of the compound.

Expected Key Fragmentation Pathways:

Loss of an ethoxy radical (-•OCH₂CH₃): This would lead to a fragment ion with m/z corresponding to the remaining cationic portion of the molecule.

Loss of an isobutoxy radical (-•OCH₂CH(CH₃)₂): This would generate another significant fragment ion.

Cleavage of the 3-methylbutyl group: Fragmentation could occur at various points along the 3-methylbutyl chain.

Formation of oxonium ions: Rearrangements can lead to the formation of stable oxonium ions, which are characteristic of ethers and acetals.

Predicted Mass Spectrometry Data for this compound

m/z of Predicted Adduct Predicted Collision Cross Section (Ų)
[M+H]⁺149.1
[M+Na]⁺153.6
[M-H]⁻148.7
[M+NH₄]⁺168.9
[M+K]⁺154.4
[M]⁺153.2

Data predicted using CCSbase. uni.lu

Gas Chromatography (GC) Applications for Separation, Identification, and Purity Analysis

Gas chromatography (GC) is the ideal technique for the separation and analysis of volatile and thermally stable compounds like this compound. It is instrumental in determining the purity of a sample and can be used for its identification, particularly when coupled with a mass spectrometer (GC-MS).

For the analysis of this compound, a non-polar or mid-polar capillary column would be suitable. The choice of the stationary phase would depend on the complexity of the sample matrix. A flame ionization detector (FID) would provide high sensitivity for this hydrocarbon-rich molecule. The retention time of the compound under specific GC conditions would be a characteristic feature used for its identification. Purity analysis would be conducted by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

Typical GC Parameters for Analysis

Parameter Suggested Condition
Column Type Capillary Column (e.g., DB-5, HP-5ms)
Stationary Phase 5% Phenyl Polysiloxane
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

For this compound, the most prominent features in its IR and Raman spectra would be associated with the C-H and C-O bonds.

C-H Stretching: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ would indicate the presence of the numerous aliphatic C-H bonds.

C-O Stretching: The most characteristic feature for this ether and acetal compound would be the strong C-O stretching vibrations, typically observed in the 1050-1250 cm⁻¹ region of the IR spectrum. The acetal C-O bonds may present as a complex series of strong bands.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in CH₂, and CH₃ groups would be visible in the 1350-1470 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which might be weak or absent in the IR spectrum.

Expected Vibrational Spectroscopy Data

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Expected Intensity
C-H (sp³) Stretching2850 - 3000IR, RamanStrong
C-H Bending1350 - 1470IRMedium
C-O (Acetal/Ether) Stretching1050 - 1250IRStrong, Broad
C-C Stretching800 - 1200RamanMedium-Strong

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics

Detailed quantum chemical calculations dedicated to the electronic structure, bonding, and energetics of 1-[1-(isobutoxy)ethoxy]-3-methylbutane are not extensively reported in peer-reviewed literature. However, foundational computed properties are available from databases such as PubChem. These properties are derived from computational models and provide a theoretical estimation of the molecule's characteristics.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC11H24O2PubChem nih.gov
Molecular Weight188.31 g/mol PubChem nih.gov
Exact Mass188.177630004 DaPubChem nih.gov
Monoisotopic Mass188.177630004 DaGuidechem guidechem.com
Topological Polar Surface Area18.5 ŲPubChem nih.gov
Heavy Atom Count13Guidechem guidechem.com
Complexity111Guidechem guidechem.com
Covalently-Bonded Unit Count1Guidechem guidechem.com

These values are calculated using computational algorithms that predict the properties based on the molecule's structure. The topological polar surface area, for instance, suggests the molecule has a relatively low polarity, which is consistent with its ether and acetal (B89532) functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Specific molecular dynamics simulation studies to elucidate the conformational landscapes and intermolecular interactions of this compound have not been identified in the surveyed literature. Such studies would be valuable in understanding how the molecule behaves in different environments and interacts with other molecules. However, some basic conformational information can be inferred from computed descriptors.

Table 2: Computed Conformational and Related Descriptors

PropertyValueSource
Rotatable Bond Count7Guidechem guidechem.com
Defined Atom Stereocenter Count0Guidechem guidechem.com
Undefined Atom Stereocenter Count1Guidechem guidechem.com
Hydrogen Bond Donor Count0Guidechem guidechem.com
Hydrogen Bond Acceptor Count2Guidechem guidechem.com

The presence of seven rotatable bonds indicates a significant degree of conformational flexibility. A comprehensive conformational analysis would require dedicated computational studies to identify the most stable conformers and the energy barriers between them. The molecule possesses two hydrogen bond acceptor sites (the oxygen atoms) but no donors, which will govern its intermolecular interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Table 3: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]+189.18491149.1
[M+Na]+211.16685153.6
[M-H]-187.17035148.7
[M+NH4]+206.21145168.9
[M+K]+227.14079154.4
[M+H-H2O]+171.17489143.8
[M+HCOO]-233.17583168.7
[M+CH3COO]-247.19148188.8
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These predicted values would require experimental validation to confirm their accuracy.

Reaction Pathway Modeling and Transition State Analysis

There is a notable absence of published research on the reaction pathway modeling and transition state analysis for chemical reactions involving this compound. Such studies would be instrumental in understanding its synthesis, degradation, and potential metabolic pathways.

Occurrence, Formation, and Analytical Profiling in Complex Matrices

Detection and Quantification in Fermented and Aged Beverages (e.g., Tequila)

The presence of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane has been documented in the volatile fraction of tequila, an agave-based distilled spirit. acs.org Research into the chemical composition of tequila has identified a wide array of compounds, with acetals being one of the many chemical groups present. acs.org The concentration and presence of such compounds often correlate with the aging process of the beverage. For instance, studies comparing different types of tequila (blanco, reposado, and añejo) have revealed an increase in the number and abundance of various odorants with maturation. wordpress.com While the compound has been identified, specific quantitative data regarding its concentration in tequila and other beverages remains limited in publicly available research. However, the analysis of volatile compounds in aged tequila suggests that its concentration may increase with the duration of maturation in oak barrels, alongside other acetals and cask-extractive compounds. researchgate.net

The table below summarizes the context of detection for this compound and related compounds in tequila based on existing literature.

Elucidation of Biosynthetic and Abiotic Formation Pathways in Natural Systems

The formation of this compound is a result of both biosynthetic and abiotic chemical reactions occurring throughout the beverage production process.

Biosynthetic Formation of Precursors:

The fundamental building blocks of this acetal (B89532) are specific alcohols and an aldehyde, which are primarily generated during fermentation by yeast, such as Saccharomyces cerevisiae. The biosynthetic routes for these precursors are well-established:

Isobutanol (2-methyl-1-propanol) and Isoamyl alcohol (3-methyl-1-butanol): These higher alcohols, also known as fusel alcohols, are synthesized via the Ehrlich pathway. researchgate.netresearchgate.net This pathway involves the transamination, decarboxylation, and reduction of branched-chain amino acids (valine for isobutanol and leucine (B10760876) for isoamyl alcohol) present in the fermentation medium. researchgate.net

Acetaldehyde: This aldehyde is a central intermediate in yeast metabolism, primarily formed through the decarboxylation of pyruvate (B1213749) during alcoholic fermentation. oup.com

Abiotic Formation of the Acetal:

The final assembly of this compound is an abiotic process, specifically an acid-catalyzed acetalization reaction. This reaction occurs post-fermentation, particularly during the aging of the spirit in wooden barrels. distilling.commdpi.com The mechanism involves the reaction of an aldehyde with two alcohol molecules. For this compound, the reaction proceeds as follows:

Acetaldehyde reacts with an alcohol (either isobutanol or ethanol) in the acidic environment of the barrel to form a hemiacetal.

The unstable hemiacetal then reacts with a second alcohol molecule (the other of isobutanol or ethanol) to form the stable mixed acetal, this compound, and water. mdpi.com

The acidic conditions necessary to catalyze this reaction are often present in distilled spirits due to the presence of organic acids, and these conditions can be enhanced during barrel aging through the extraction of acidic compounds from the wood. distilling.com

Development of Advanced Analytical Methodologies for Trace Analysis in Complex Samples (e.g., SPME, HPLC)

The detection and quantification of trace volatile compounds like this compound in complex matrices such as alcoholic beverages necessitate the use of sensitive and selective analytical techniques.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS):

SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in food and beverages. nih.govgcms.cz This method involves the extraction and concentration of analytes from the sample headspace or directly from the liquid onto a coated fiber, followed by thermal desorption into the GC for separation and MS for identification and quantification. nih.gov

For the analysis of this compound, a typical SPME-GC-MS method would involve:

Sample Preparation: Dilution of the beverage sample, potentially with the addition of salt to increase the volatility of the analytes.

Extraction: Exposure of a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the sample at a controlled temperature and time. acs.org

Analysis: Thermal desorption of the analytes from the fiber in the GC inlet, followed by chromatographic separation and mass spectrometric detection.

Method validation for such an analysis would include the determination of linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy, often using a stable isotope-labeled internal standard to compensate for matrix effects. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC):

While GC-MS is the more common technique for analyzing volatile compounds like acetals, HPLC can also be employed, particularly for less volatile compounds or for aldehydes after a derivatization step. acs.org For instance, aldehydes in tequila have been analyzed by HPLC after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazones that can be detected by UV-Vis or mass spectrometry. acs.org While not the primary method for a volatile acetal like this compound, HPLC techniques are a valuable tool in the broader analysis of the chemical profile of complex beverages. researchgate.net

The table below outlines key parameters for the analytical methodologies discussed.

Role As a Precursor or Intermediate in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The application of acetals as key intermediates in the total synthesis of natural products and other complex organic molecules is a cornerstone of modern synthetic strategy. 1-[1-(Isobutoxy)ethoxy]-3-methylbutane , as a pre-functionalized building block, can be envisioned to participate in various carbon-carbon bond-forming reactions. For instance, the acetal (B89532) moiety can be unmasked to reveal a reactive aldehyde, which can then undergo a plethora of transformations such as aldol (B89426) reactions, Wittig reactions, or Grignard additions.

The synthesis of the mixed acetal segment of glyceroplasmalopsychosine, a novel glycolipid, showcases the strategic use of a mixed acetal in building a complex molecular architecture. In this synthesis, the stereospecific formation of a mixed acetal was crucial for establishing the correct configuration at a key stereocenter. While not the specific compound , this example highlights the potential of molecules like This compound to serve as chiral building blocks in the convergent synthesis of complex targets.

Furthermore, the isobutyl and ethyl groups of the acetal can be selectively cleaved under different acidic conditions, offering a stepwise unveiling of functionality. This differential reactivity is a valuable tool in multistep syntheses where precise control over the sequence of reactions is paramount.

Application of Acetal Chemistry in Protecting Group Strategies

One of the most prominent roles of acetals in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones). nih.gov The acetal group is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, making it an ideal mask for a reactive carbonyl functionality while other parts of the molecule are being modified. nih.gov

This compound can be viewed as a protected form of 3-methylbutanal (B7770604). The formation of such an acetal from the corresponding aldehyde and a mixture of ethanol (B145695) and isobutanol would be a standard acid-catalyzed process. The resulting mixed acetal offers distinct advantages. The differential steric and electronic properties of the ethoxy and isobutoxy groups could potentially allow for regioselective cleavage, although this would require carefully optimized conditions.

The general utility of acetal protecting groups is demonstrated in numerous syntheses where a ketone or aldehyde needs to be preserved during reactions such as organometallic additions, reductions of other functional groups (e.g., esters), or basic hydrolysis. nih.gov After the desired transformations are complete, the acetal can be readily removed by treatment with aqueous acid to regenerate the original carbonyl group. The choice of an acyclic acetal like This compound over a cyclic one (e.g., a dioxolane) might be dictated by subtle differences in stability and ease of cleavage, or by the specific requirements of the synthetic route.

Protecting Group StrategyApplication
Protection of Aldehydes Masking the reactive aldehyde functionality of 3-methylbutanal during nucleophilic attack on another part of the molecule.
Stability Resistant to basic, nucleophilic, and reducing conditions.
Deprotection Readily cleaved with aqueous acid to regenerate the aldehyde.

Role in Stereoselective Transformations

The stereochemical outcome of reactions involving acetals can be significantly influenced by the nature of the acetal itself, particularly when chiral auxiliaries are employed. While This compound as typically synthesized would be a racemic mixture, the principles of stereoselective reactions of chiral acetals can be applied to understand its potential.

Research on the diastereoselective substitution reactions of acyclic acetals has shown that stereocontrol can be achieved through neighboring-group participation. nih.govnih.gov For instance, the presence of a nearby ester group can lead to the formation of a rigid dioxolenium ion intermediate, which then directs the incoming nucleophile to a specific face of the molecule, resulting in high diastereoselectivity. nih.gov If This compound were to be modified to include a chiral directing group on the 3-methylbutane backbone, it could potentially be used in highly stereoselective bond-forming reactions.

Furthermore, the steric bulk of the isobutoxy group compared to the ethoxy group in This compound could play a role in diastereoselective reactions. In reactions involving nucleophilic attack at the acetal carbon, the larger isobutoxy group might direct the approach of the nucleophile, leading to a preferential formation of one diastereomer. Studies on acyclic acetals have indicated that increasing the steric demand of substituents can enhance the diastereoselectivity of substitution reactions. nih.gov

Derivatization Strategies for Novel Compound Development

The functional groups present in This compound offer several avenues for derivatization to generate novel compounds with potentially interesting chemical or biological properties.

One primary strategy involves the hydrolysis of the acetal to unmask the 3-methylbutanal. This aldehyde can then be subjected to a wide array of chemical transformations. For example, reductive amination could lead to a variety of secondary and tertiary amines. Reaction with organometallic reagents could generate a range of secondary alcohols.

Another approach is to modify the alkoxy groups. Transacetalization with other alcohols or diols under acidic conditions could lead to the formation of different acetals with tailored properties. For instance, reaction with a chiral diol could produce a chiral acetal, which could then be used in asymmetric synthesis.

Alkylation is another derivatization technique where active hydrogens are replaced. libretexts.org While This compound itself does not have active hydrogens for typical alkylation, derivatization of the parent aldehyde could introduce functionalities that can be subsequently alkylated. For example, conversion of the aldehyde to a primary amine followed by N-alkylation would lead to a diverse library of compounds.

The development of novel derivatizing agents is also a key area in medicinal chemistry for enhancing the properties of drug candidates. mdpi.com While not a drug itself, the structural motif of This compound could be incorporated into larger molecules, and the acetal functionality could be used as a handle for further derivatization to fine-tune properties such as solubility, stability, and bioavailability.

Derivatization StrategyPotential Products
Acetal Hydrolysis 3-Methylbutanal
Reductive Amination of Aldehyde Substituted amines
Reaction with Organometallics Secondary alcohols
Transacetalization Symmetrical, unsymmetrical, and cyclic acetals

Advanced Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Pathways and Catalytic Systems

The traditional synthesis of acetals often involves the use of corrosive homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. Future research should focus on developing greener, more sustainable synthetic routes to 1-[1-(Isobutoxy)ethoxy]-3-methylbutane, which would be formed from isovaleraldehyde (B47997) (3-methylbutanal), ethanol (B145695), and isobutanol.

Key research avenues include:

Heterogeneous Catalysis : The use of solid acid catalysts offers significant advantages, including ease of separation, reusability, and reduced waste generation. Materials such as zeolites, aluminosilicates (e.g., K10), and mesoporous molecular sieves could be investigated for their efficacy in promoting the formation of this mixed acetal (B89532) under solvent-free or green solvent conditions.

Photocatalysis : Visible-light photocatalysis has emerged as a mild and neutral method for acetalization. Investigating photocatalysts like Eosin Y could enable the synthesis of this compound under ambient conditions, which is particularly beneficial for preserving potentially sensitive functional groups.

Enzymatic Catalysis : Biocatalysis presents an environmentally benign alternative. Lipases or other enzymes could be explored for their potential to catalyze the formation of the acetal with high selectivity, avoiding the need for protecting groups and harsh reaction conditions.

Catalyst TypeExamplesAdvantages for Sustainable SynthesisResearch Focus for this compound
Traditional Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidWell-established, effectiveN/A (Baseline for comparison)
Heterogeneous (Solid Acid) Zeolites, Zirconium tetrachloride, Mesoporous PolymersReusable, easy to separate, reduced corrosion and waste.Screening catalyst efficiency, optimizing solvent-free reaction conditions.
Photocatalysts Eosin Y, ThioxanthenoneMild, neutral conditions, uses visible light, energy-efficient.Exploring catalyst scope for mixed acetal formation, yield optimization.
Biocatalysts Lipases, HydrolasesHigh selectivity, mild conditions, biodegradable, aqueous media.Identifying suitable enzymes, investigating substrate specificity for the required aldehydes and alcohols.

Comprehensive Mechanistic Understanding of Complex Reactions Involving this compound

A detailed mechanistic understanding is crucial for controlling the synthesis and predicting the reactivity of this compound. The formation of this mixed acetal proceeds through a multi-step, acid-catalyzed pathway.

The generally accepted mechanism involves the following key steps:

Protonation of the Carbonyl : The aldehyde (isovaleraldehyde) is activated by protonation of its carbonyl oxygen by an acid catalyst.

First Nucleophilic Attack : An alcohol molecule (either ethanol or isobutanol) acts as a nucleophile, attacking the activated carbonyl carbon.

Hemiacetal Formation : Following deprotonation, a hemiacetal intermediate is formed.

Protonation and Water Elimination : The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion. This step is characteristic of an SN1-type reaction.

Second Nucleophilic Attack : A second alcohol molecule (the other alcohol not used in step 2) attacks the oxocarbenium ion.

Final Deprotonation : Deprotonation of the resulting intermediate yields the final mixed acetal product, this compound.

Future research should focus on the kinetics and thermodynamics of these steps, particularly the competitive addition of ethanol versus isobutanol to control the formation of the desired mixed acetal over symmetric acetals. Furthermore, understanding the mechanisms of hydrolysis and decomposition is critical. For instance, acetal hydrolysis is the reverse of its formation and is also acid-catalyzed, a property that is key to its use as a protecting group in organic synthesis.

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, complementing experimental studies.

Future computational research could focus on:

Conformational Analysis : Determining the most stable three-dimensional structures of the molecule and its reaction intermediates, such as the oxocarbenium ion. This is crucial as the conformation can significantly influence reactivity.

Reaction Pathway Modeling : Using methods like Density Functional Theory (DFT) to model the energy profiles of the synthetic and hydrolytic pathways. This can help identify rate-determining steps, transition state structures, and activation energies, providing insights for optimizing reaction conditions.

Prediction of Physicochemical Properties : Calculating properties such as molecular weight, XLogP3-AA, and topological polar surface area, which are essential for predicting solubility, bioavailability, and potential applications.

Structure-Reactivity Studies : Systematically modifying the structure in silico (e.g., changing the alkyl groups) and calculating the impact on reactivity and stability to design new molecules with desired properties.

Computed PropertyValue for this compoundSignificance
Molecular Formula C11H24O2Defines the elemental composition.
Molecular Weight 188.31 g/mol Important for stoichiometric calculations and mass spectrometry.
XLogP3-AA 3.5Predicts the lipophilicity and partitioning behavior in biological systems.
Topological Polar Surface Area 18.5 ŲInfluences membrane permeability and transport properties.
Rotatable Bond Count 7Relates to the conformational flexibility of the molecule.
Predicted Collision Cross Section ([M+H]+) 149.1 ŲUseful for identification in ion mobility-mass spectrometry.

Integration with Omics Technologies for Elucidating Biological Roles and Formation in Metabolomics

This compound, as a potentially volatile organic compound (VOC), could be studied within the framework of "omics" technologies, particularly metabolomics and the sub-field of volatilomics. These disciplines aim to comprehensively identify and quantify small molecules in biological systems to understand their roles.

Future research directions include:

Identification in Natural Systems : Employing analytical platforms like gas chromatography-mass spectrometry (GC-MS) to screen for the presence of this compound in various biological matrices, such as plants, fruits, fermented beverages, and microbial cultures. Acetals are known flavor and fragrance components in natural products.

Biomarker Discovery : Investigating whether the presence or abundance of this compound correlates with specific metabolic states, diseases, or environmental conditions. VOCs are increasingly recognized as potential non-invasive biomarkers.

Elucidating Biosynthetic Pathways : If identified in a biological system, omics data can provide clues to its formation. It may arise from the metabolic pooling of its precursors—isovaleraldehyde, ethanol, and isobutanol—which are common metabolites in microbial fermentation and plant secondary metabolism.

Functional Roles : Exploring its potential biological activities, such as acting as a signaling molecule (infochemical) in plant-insect or microbe-microbe interactions.

Development of High-Throughput Analytical Methodologies for Complex Mixture Analysis

The detection and quantification of this compound in complex matrices like food, environmental, or biological samples requires robust and efficient analytical methods. Developing high-throughput methodologies is a key research goal.

Promising techniques for future development include:

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) : This technique allows for the direct, real-time analysis of VOCs in air or headspace without the need for sample preparation or chromatographic separation. A SIFT-MS method could be developed for the rapid quantification of this compound, making it suitable for high-throughput screening of large sample sets.

Advanced GC-MS Technologies : Modern GC-MS systems with faster data acquisition, automated sample preparation, and AI-assisted data processing can significantly increase sample throughput. Developing optimized GC-MS methods would be crucial for both targeted quantification and untargeted screening in complex mixtures.

Sensor-Based Technologies : The development of electronic noses or chemical sensors specifically tuned to detect acetals or related ether compounds could provide instantaneous, on-site analysis for applications in quality control or environmental monitoring.

Investigation of Related Isobutoxy/Ethoxy Acetal and Ether Compounds with Tailored Research Applications

The systematic investigation of structurally related compounds can reveal structure-activity relationships and lead to the discovery of molecules with tailored applications. Research should extend to a library of analogues of this compound.

Areas for investigation include:

Flavor and Fragrance : Many simple ethers and acetals are used as flavoring agents and fragrances. Analogues such as 1-(1-ethoxyethoxy)-3-methylbutane (B77509) and other mixed acetals could be synthesized and sensorially evaluated for unique aroma profiles.

Pharmaceutical and Medicinal Chemistry : The ether linkage is a common feature in many pharmaceuticals. While less common, the acetal group can be used as a prodrug moiety, designed to hydrolyze and release an active compound under specific physiological conditions (e.g., the acidic environment of certain tissues). Compounds like heteroaromatic acetals have demonstrated anti-cancer activity.

Solvents and Fuel Additives : Ethers are widely used as solvents due to their relative inertness and ability to dissolve a wide range of compounds. The properties of this compound and related compounds could be evaluated for potential use as green solvents or as fuel additives to improve combustion efficiency.

Q & A

Q. How can the molecular structure of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane be validated experimentally?

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. Compare experimental chemical shifts with predicted values from computational tools like Quantum Chemistry-based models . Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and fragmentation patterns. Cross-reference the InChI key (InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3) with databases like PubChem to ensure consistency .

Q. What synthetic routes are feasible for this compound?

A plausible method involves Williamson ether synthesis :

React 3-methylbutanol with a strong base (e.g., NaH) to generate an alkoxide.

Add 1-iodo-3-methylbutane (or analogous alkyl halide) to form the ether linkage.
Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation. Ensure regioselectivity by controlling steric effects of the isobutoxy group .

Q. How should researchers handle safety protocols for this compound?

Refer to Safety Data Sheets (SDS) for hazard classification:

  • GHS warnings : Acute toxicity (Category 4 for oral, dermal, inhalation).
  • Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Use density functional theory (DFT) to calculate transition-state energies for etherification steps. Tools like Gaussian or ORCA can predict steric hindrance from the isobutoxy group and guide solvent selection (e.g., non-polar solvents for SN2 mechanisms). Compare results with experimental yields to refine parameters .

Q. What analytical methods resolve contradictions in reported physicochemical data (e.g., boiling points)?

Employ differential scanning calorimetry (DSC) to measure thermal properties and dynamic vapor sorption (DVS) for hygroscopicity. Cross-validate with high-performance liquid chromatography (HPLC) to assess purity, as impurities can skew boiling points . Publish detailed metadata (e.g., pressure, calibration standards) to address discrepancies .

Q. How can researchers design experiments to study the compound’s environmental persistence?

Conduct biodegradation assays (e.g., OECD 301F) under controlled aerobic conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. For soil mobility, apply column leaching tests with varying pH levels and analyze eluates via ICP-MS for metal interactions .

Q. What strategies mitigate challenges in characterizing the compound’s stereochemistry?

If chiral centers exist (unlikely in this structure), use chiral stationary phase HPLC or vibrational circular dichroism (VCD) . For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled) to enhance NMR signal resolution .

Methodological Frameworks

Q. Experimental Design for Reactivity Studies

  • Hypothesis : The isobutoxy group’s steric bulk reduces nucleophilic substitution rates.
  • Variables : Vary alkyl halide chain length, solvent polarity (e.g., DMSO vs. hexane), and temperature.
  • Controls : Use tert-butanol as a steric benchmark.
  • Data Analysis : Apply Arrhenius plots to quantify activation energies .

Q. Data Validation in Ecotoxicology

  • Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) at 0.1–10 mg/L concentrations.
  • Chronic Effects : Use algae growth inhibition tests (OECD 201) over 72 hours. Report EC50 values with 95% confidence intervals .

Key Data Gaps and Research Opportunities

  • Toxicity Data : No acute/chronic toxicity or bioaccumulation studies are available. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .
  • Thermodynamic Properties : Experimental vapor pressure and enthalpy of vaporization data are lacking. Use Knudsen effusion methods or transpiration techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.